(6R)-6-methyl-5,6-dihydro-2H-pyran-2-one
Description
Historical Context of Discovery and Isolation
The story of (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one is intrinsically linked to its enantiomer, the naturally occurring (S)-isomer, known as Parasorbic acid.
Parasorbic acid, or (6S)-6-methyl-5,6-dihydro-2H-pyran-2-one, was first identified in 1859 by Hofmann. drugfuture.com He isolated it as the primary component of an oil, which he named "Vogelbeeröl," obtained through the steam distillation of the acidified juice from the ripe berries of the mountain ash tree, Sorbus aucuparia. drugfuture.comdrugbank.comnih.gov The amount of parasorbic acid in these berries was observed to increase as the fruit ripened, peaking before full ripeness. cabidigitallibrary.org This compound is responsible for the bitter taste of the berries. wikipedia.org
Following its initial isolation, further work to characterize the compound was undertaken by chemists. Doebner, in 1894, contributed to the understanding of this substance. drugfuture.com However, the definitive structural elucidation was later provided by the work of Kuhn and Jerchel in 1943. drugfuture.com They established its structure as the δ-lactone of 5-hydroxy-2-hexenoic acid. drugfuture.comwikipedia.org The biosynthesis of parasorbic acid in the rowan berry is understood to follow an acetate-malonate pathway. rsc.org
Significance in Natural Product Chemistry
The 6-substituted-5,6-dihydro-2H-pyran-2-one moiety is a recurring structural motif in a variety of biologically active natural products. researchgate.net The specific stereochemistry at the C-6 position is often crucial for their biological function. For instance, the (R)-enantiomer of goniothalamin (B1671989), a styryl-lactone with potent cytotoxic activity against cancer cell lines, possesses the (6R)-configuration. iyte.edu.trnih.gov Similarly, (R)-argentilactone is another natural product featuring the (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one core. scispace.com The antifungal agent massoilactone, a 6-pentyl substituted dihydropyranone, also highlights the prevalence of this scaffold in nature. nist.gov Consequently, this compound serves as a fundamental chiral synthon for the total synthesis of these and other complex natural products.
Overview of the 5,6-Dihydro-2H-pyran-2-one Scaffold in Chemical Research
The 5,6-dihydro-2H-pyran-2-one ring system is a valuable scaffold in medicinal chemistry and organic synthesis. These α,β-unsaturated lactones are recognized as powerful building blocks for constructing a wide range of heterocyclic compounds. sigmaaldrich.com Synthetic methods to access this core structure are well-established, including the reductive cyclization of 5-hydroxy-2-pentynoic acid and a one-step procedure from vinylacetic acid and paraformaldehyde. orgsyn.org
Derivatives of this scaffold have been shown to exhibit a broad spectrum of biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties. medchemexpress.com Notably, 5,6-dihydro-α-pyrones have been identified as potent inhibitors of the HIV-1 protease enzyme, demonstrating a unique binding mode. nih.gov The reactivity of the scaffold, particularly its ability to undergo conjugate additions, makes it a versatile starting material for creating diverse molecular architectures. sigmaaldrich.comsigmaaldrich.com
Stereochemical Considerations: The Importance of (6R)-Configuration
Stereochemistry plays a paramount role in the biological activity of molecules. The absolute configuration at the C-6 position of the 5,6-dihydro-2H-pyran-2-one ring can lead to significantly different, and sometimes opposite, biological effects. The (6R)-configuration is particularly important as it is a key feature of numerous bioactive natural products.
The asymmetric synthesis of molecules like (R)-goniothalamin and its analogues relies on methodologies that can selectively generate the (6R) stereocenter. iyte.edu.trscispace.comacs.org For example, the asymmetric synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one serves as a crucial step in the formal synthesis of (R)-argentilactone and the total synthesis of (R)-goniothalamin. scispace.com The development of stereoselective synthetic routes to access enantiomerically pure (6R)-5,6-dihydro-2H-pyran-2-ones is therefore an active area of research, often employing techniques like chiral pool synthesis, asymmetric allylation, and ring-closing metathesis. documentsdelivered.com This focus underscores the chemical importance of controlling the stereochemistry to produce specific, biologically active target molecules.
Structure
3D Structure
Properties
CAS No. |
119067-60-6 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(2R)-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3/t5-/m1/s1 |
InChI Key |
DYNKRGCMLGUEMN-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CC=CC(=O)O1 |
Canonical SMILES |
CC1CC=CC(=O)O1 |
Purity |
95 |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis
Distribution in Biological Systems
(6R)-6-methyl-5,6-dihydro-2H-pyran-2-one and its derivatives are found across different biological kingdoms, from plants and microbes to animals.
The bark of the Indonesian tree Cryptocarya massoia is a well-known natural source of massoia lactone, a compound closely related to this compound. Specifically, the major constituent is (R)-(-)-massoia lactone, also known as C-10 massoia lactone. nih.govresearchgate.net Other species within the Cryptocarya genus, such as Cryptocarya strictifolia, have also been found to produce related 6-substituted-5,6-dihydro-2-pyrones. nih.govresearchgate.net For instance, a specific α-pyrone derivative, 6R-(4'R,6'R-dihydroxy-8'-phenyloct-1'-enyl)-5,6-dihydro-2H-pyran-2-one, has been isolated from C. strictifolia. nih.gov
Table 1: Occurrence of this compound and Related Compounds in Plant Species
| Plant Species | Compound |
| Cryptocarya massoia | (R)-(-)-Massoia lactone (C-10 massoia lactone) nih.govresearchgate.net |
| Cryptocarya strictifolia | 6R-(4'R,6'R-dihydroxy-8'-phenyloct-1'-enyl)-5,6-dihydro-2H-pyran-2-one nih.gov |
| Ravensara crassifolia | (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one researchgate.net |
Several microbial species are capable of producing this compound and its analogs. The fungus Trichoderma atroviride produces 6-pentyl-2H-pyran-2-one, a volatile organic compound that influences root morphogenesis in Arabidopsis thaliana. nih.gov Furthermore, fungi of the genus Aureobasidium, such as Aureobasidium melanogenum and A. pullulans, synthesize glycolipids called liamocins. researchgate.netnih.gov These liamocins can be hydrolyzed to release 3,5-dihydroxydecanoic acid, which can then be converted to massoia lactone. researchgate.net The ascomycete Daldinia clavata has also been found to emit this compound as a volatile compound. researchgate.net
Table 2: Detection of this compound and Related Compounds in Microbial Organisms
| Microbial Organism | Compound/Precursor |
| Trichoderma atroviride | 6-pentyl-2H-pyran-2-one nih.gov |
| Aureobasidium melanogenum | Liamocins (precursor to massoia lactone) researchgate.netnih.gov |
| Aureobasidium pullulans | Liamocins (precursor to massoia lactone) researchgate.net |
| Daldinia clavata | This compound researchgate.net |
While the primary sources of this compound and its derivatives are plants and microbes, there is evidence of their presence in the animal kingdom. For example, massoia lactone has been identified in the secretions of certain insects.
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound and related lactones involves complex enzymatic pathways, particularly in fungi.
In fungi like Aureobasidium spp., the biosynthesis of massoia lactone is linked to the production of liamocins. researchgate.net Liamocins are glycolipids composed of a sugar alcohol (mannitol or arabitol) linked to multiple 3,5-dihydroxydecanoic acid ester tails. researchgate.netnih.gov The key precursor for the lactone ring is 3,5-dihydroxydecanoic acid, which is synthesized by a polyketide synthase (PKS). nih.gov Various substrates, including glucose, sucrose, and xylose, can be utilized for the synthesis of liamocins. researchgate.netnih.gov
The release of the lactone precursor from liamocins is a critical step. Under alkaline conditions, liamocins can be chemically hydrolyzed to yield 3,5-dihydroxydecanoic acid. researchgate.net This acid can then be cyclized to form massoia lactone under acidic conditions. researchgate.net The enzymatic machinery involved in the biosynthesis of the 3,5-dihydroxydecanoic acid tail in Aureobasidium spp. is a polyketide synthase designated as Pks1. nih.gov The formation of the ester bonds between this acid and the sugar alcohol is catalyzed by an esterase (Est1). nih.gov
Genetic and Metabolic Engineering Approaches for Biosynthesis
Detailed research into the genetic and metabolic engineering for the specific production of this compound is not extensively documented. However, studies on analogous pyran-2-one compounds, such as 6-pentyl-2H-pyran-2-one (6PP) produced by various Trichoderma species, offer a foundational understanding of the potential biosynthetic pathways and the enzymes that could be involved.
The biosynthesis of such polyketide-derived metabolites is typically orchestrated by polyketide synthases (PKSs). These large, multifunctional enzymes utilize simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct the carbon backbone of the molecule through a series of condensation reactions. Subsequent enzymatic modifications, including reductions, dehydrations, and cyclizations, lead to the final pyran-2-one structure.
In the case of 6PP, research has pointed to the involvement of specific PKS genes. nih.gov Genetic engineering efforts in fungi like Trichoderma have demonstrated that the manipulation of these genes can influence the production of pyran-2-ones. For instance, the disruption of transcription factors that regulate the expression of PKS genes has been shown to alter the metabolic profile, including the output of these compounds. nih.gov
While direct evidence for this compound is lacking, it is plausible that a similar polyketide pathway is responsible for its formation. The biosynthesis would likely involve the selection of a specific starter unit and a defined number of extender units by a PKS, followed by stereospecific enzymatic reactions to yield the (6R) configuration.
The heterologous expression of fungal PKS genes in host organisms like Aspergillus niger or the yeast Saccharomyces cerevisiae represents a promising strategy for the production of specific pyran-2-ones. This approach allows for the characterization of the enzymatic machinery and the potential for process optimization to enhance yields. However, without the identification of the specific gene cluster responsible for this compound synthesis, such engineering efforts remain speculative.
Table 1: Hypothetical Genetic and Metabolic Engineering Approaches for this compound Production (Based on related compounds)
| Approach | Description | Potential Host Organism(s) | Key Genetic Elements | Expected Outcome |
| Heterologous Expression of Biosynthetic Gene Cluster | Identification and transfer of the complete gene cluster responsible for the compound's synthesis from a native producer (if identified) into a well-characterized host. | Aspergillus niger, Saccharomyces cerevisiae, Escherichia coli | Polyketide Synthase (PKS), Modifying Enzymes (e.g., reductases, dehydratases), Transcription Factors | De novo production of this compound in a non-native host. |
| Precursor-Directed Biosynthesis | Supplying a native or engineered organism with a synthetic precursor that can be incorporated into the biosynthetic pathway to produce the target compound or a novel analog. | Native producing fungus (if identified), Engineered host strains | PKS with relaxed substrate specificity | Increased yield of the target compound or generation of new pyran-2-one derivatives. |
| Pathway Refactoring and Optimization | Modifying the expression levels of biosynthetic genes, eliminating competing metabolic pathways, and optimizing fermentation conditions to enhance the flux towards the target molecule. | Engineered host strains | Promoter engineering, Gene knockout/knockdown of competing pathways | Improved production titers and overall process efficiency. |
Synthetic Methodologies
Total Synthesis Approaches
The total synthesis of (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one has been approached through various strategies, aiming to construct the core lactone structure with the correct stereochemistry. These methods can be broadly categorized into racemic and enantioselective syntheses.
Racemic Synthesis Strategies
Racemic synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one produces an equal mixture of both the (R) and (S) enantiomers. libretexts.orgwikipedia.org One of the earliest and most straightforward methods for creating the racemic mixture involves the condensation of crotonaldehyde (B89634) and malonic acid in the presence of pyridine (B92270). orgsyn.org Another approach involves the reductive cyclization of 5-hydroxy-2-pentynoic acid, which itself can be prepared in two steps from acetylene (B1199291) and ethylene (B1197577) oxide. orgsyn.org A one-step procedure has also been developed, reacting vinylacetic acid with paraformaldehyde in the presence of sulfuric acid and acetic acid, which is considered a more convenient method. orgsyn.orgchemicalbook.com
These racemic strategies are valuable for producing the basic carbon skeleton of the molecule and can be a starting point for resolution techniques to separate the desired (R)-enantiomer. libretexts.org
Enantioselective Total Synthesis
Achieving the synthesis of the specific (R)-enantiomer of 6-methyl-5,6-dihydro-2H-pyran-2-one requires enantioselective methods that introduce the desired chirality. These strategies are crucial for producing the biologically relevant form of the molecule.
Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials from nature to impart chirality to the final product. youtube.com For the synthesis of this compound and related structures, compounds like (S)-malic acid have been employed. researchgate.net This approach leverages the existing stereocenter in the starting material to control the stereochemistry of the final lactone. For instance, a synthetic scheme starting from natural (S)-malic acid has been developed to produce a related cyclopropane-containing β-amino acid, demonstrating the utility of this chiral building block. researchgate.net
Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules from achiral or racemic precursors. This approach involves the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.
Transition metal catalysts have been effectively used in the asymmetric synthesis of pyran structures. nih.govnih.gov For example, copper(I)-catalyzed asymmetric cyclopropanations of furans have been a key step in the enantioselective synthesis of related paraconic acids. nih.gov Ring-closing metathesis (RCM) using ruthenium catalysts, such as Grubbs' catalyst, is another powerful tool for forming the dihydropyranone ring. scispace.com The enantioselective Keck allylation, which utilizes a chiral BINOL/Ti(OiPr)₄ complex, has been successfully employed to introduce the chiral center in the synthesis of a key intermediate, (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one. scispace.com Furthermore, palladium-catalyzed reactions have been investigated for the synthesis of related α-aryl α-hydrazino phosphonates, showcasing the versatility of transition metals in asymmetric synthesis. rsc.org
| Catalyst System | Key Reaction | Outcome | Reference |
| (R)-BINOL/Ti(OiPr)₄ | Asymmetric Allylation | High enantiomeric excess (94% ee) for a key intermediate. | scispace.com |
| Grubbs' Catalyst | Ring-Closing Metathesis | Formation of the α,β-unsaturated δ-lactone ring. | scispace.com |
| Copper(I) Complexes | Asymmetric Cyclopropanation | Enantioselective synthesis of related paraconic acids. | nih.gov |
Organocatalysis, which uses small organic molecules as catalysts, provides a valuable alternative to metal-based catalysts. While specific organocatalytic methods for the direct synthesis of this compound are less commonly reported, the principles of organocatalysis are widely applied in the synthesis of chiral building blocks that can be converted to the target molecule. For example, chiral amines can be used as resolving agents to separate enantiomers of racemic acids, a technique that relies on the formation of diastereomeric salts. libretexts.org
Biocatalytic Synthesis and Biotransformation
Biocatalytic approaches offer a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds like this compound. These methods utilize whole-cell systems or isolated enzymes to perform specific chemical transformations with high enantio- and regioselectivity.
Whole-cell biotransformation has been explored for the synthesis of related pyridine-containing compounds, demonstrating the potential of biocatalysis for complex chemical production. For instance, engineered E. coli cells expressing xylene monooxygenase have been used to hydroxylate methyl groups on pyridine rings, a process that can be a precursor step for lactone formation. ethz.ch While not a direct synthesis of the target compound, this illustrates the capability of biocatalysts to perform selective oxidations, which are key steps in many synthetic routes to lactones. The operational challenges, such as the need for cofactors like NAD(P)H, can be managed within a whole-cell system where cofactor regeneration occurs naturally. ethz.ch
The synthesis of 5,6-dihydro-2H-pyran-2-ones, in general, has been recognized as achievable through biosynthesis pathways, highlighting the natural occurrence and enzymatic basis for the formation of this heterocyclic system. osi.lv
Table 1: Examples of Biocatalytic Transformations Relevant to Pyranone Synthesis
| Biocatalyst | Substrate | Product | Key Transformation | Reference |
| E. coli expressing xylene monooxygenase | 2,6-Lutidine | 6-Methyl-2-pyridinemethanol | Methyl group hydroxylation | ethz.ch |
This table showcases a relevant biocatalytic reaction that, while not directly producing the target compound, demonstrates the enzymatic capability for key transformations applicable to its synthesis.
Key Synthetic Transformations in Pyranone Ring Construction
The construction of the dihydropyranone ring is a central challenge in the synthesis of this compound. Several powerful chemical transformations have been employed to achieve this, each with its own advantages and substrate scope.
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated rings, including dihydropyrans. wikipedia.orgrsc.org This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular metathesis of a diene to form a cyclic alkene and a volatile byproduct, usually ethylene. wikipedia.orgorganic-chemistry.org
The application of RCM to the synthesis of 3,6-dihydro-2H-pyran subunits has been successfully demonstrated, particularly in the context of natural product synthesis like laulimalide. koreascience.kr The strategy generally involves the preparation of an acyclic precursor containing two terminal alkene functionalities appropriately positioned for cyclization. The tolerance of RCM catalysts to various functional groups makes it an attractive method for complex molecule synthesis. organic-chemistry.orgkoreascience.kr Prochiral oxaenediynes can also undergo chemoselective ring-closing enyne metathesis to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans, which are versatile intermediates. beilstein-journals.org
Table 2: Selected Ring-Closing Metathesis Reactions for Dihydropyran Synthesis
| Catalyst | Substrate Type | Product Type | Key Features | Reference |
| Grubbs' Catalyst (1st Gen) | Prochiral 4-(allyloxy)hepta-1,6-diynes | Racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Chemoselective enyne metathesis | beilstein-journals.org |
| Grubbs' Ruthenium Benzylidene Catalyst | Allyl-O-homoallyl compounds | 2,6-Disubstituted 3,6-dihydro-2H-pyrans | Tolerates various functional groups | koreascience.kr |
Condensation and subsequent cyclization reactions represent a classical and widely used approach for the construction of pyranone rings. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an α,β-unsaturated aldehyde or ketone.
For instance, the condensation of 4-hydroxy-6-methyl-2-pyrone (B586867) with acyclic α,β-unsaturated enals can lead to the formation of pyranone-containing structures, although Michael addition products can sometimes predominate. acs.org The use of specific catalysts, such as L-proline, can steer the reaction towards the desired 1,2-addition followed by in situ ring closure to yield tricyclic pyrones. acs.org Similarly, base-catalyzed reactions of 1,2-allenyl ketones with acetates bearing electron-withdrawing groups can produce 2-pyrone derivatives through a Michael addition-lactonization sequence. nih.gov N-Heterocyclic carbenes (NHCs) have also been shown to catalyze the [3+3] cyclization of enals and 1,3-dicarbonyl compounds to form trisubstituted dihydropyranones. nih.gov
A patented route to 5,6-dihydro-2H-pyran-2-one involves a condensation reaction as a key step in a multi-step synthesis starting from 3-(benzyloxy)propionic acid. google.com
The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocycles, including the dihydropyranone core. illinois.edu This [4+2] cycloaddition reaction typically involves a diene and a heterodienophile, such as an aldehyde. illinois.edu The use of Lewis acid catalysis has significantly expanded the scope of this reaction to include unactivated aldehydes. illinois.edu
The HDA reaction offers excellent control over regioselectivity and stereoselectivity, making it highly valuable for the synthesis of complex molecules. illinois.edu The reaction between a diene and an aldehyde can proceed through either a concerted, asynchronous [4+2] cycloaddition or a stepwise Mukiyama-type aldol (B89426) addition followed by cyclization. illinois.edu While there are no specific examples found for the direct synthesis of this compound via this method in the provided search results, the general utility of HDA reactions in forming dihydropyranone products makes it a highly relevant and potent strategy. illinois.edu Inverse demand hetero-Diels-Alder reactions have been used to prepare selenenylated dihydropyrans, which can then undergo further transformations. rsc.orgnih.gov
Oxidative rearrangements can serve as a key transformation in the synthesis of pyranone-containing structures. While direct oxidative rearrangements leading to this compound were not explicitly detailed in the search results, related transformations highlight the potential of this approach.
For example, selenenylated dihydropyrans, prepared via inverse demand hetero-Diels-Alder reactions, can undergo an oxidative rearrangement upon treatment with hydrogen peroxide, leading to ring contraction to form tetrahydrofuran-2-ones. rsc.orgnih.gov Although this leads to a different heterocyclic system, it demonstrates the principle of using oxidation to induce skeletal rearrangements in dihydropyran systems. More relevantly, a biomimetic oxidative rearrangement of an α-pyrone to a 3(2H)-furanone has been reported as a key step in the synthesis of diterpenoid pyrones. acs.org This indicates that oxidative conditions can trigger complex and synthetically useful transformations in pyrone chemistry.
Industrial Synthesis Considerations
The industrial-scale synthesis of this compound and related dihydropyranones requires methodologies that are not only high-yielding but also cost-effective, scalable, and environmentally benign. nih.govgoogle.com
One patented method for the preparation of 5,6-dihydro-2H-pyran-2-one emphasizes its suitability for industrialization due to high yield, low cost, and ease of operation. google.com This particular route starts from 3-(benzyloxy)propionic acid and proceeds through a four-step sequence of chlorination, condensation, cyclization-reduction, and elimination. google.com
Table 3: Comparison of Synthetic Strategies for Industrial Application
| Synthetic Strategy | Advantages for Industrial Scale | Potential Challenges | Reference |
| Multi-step synthesis from 3-(benzyloxy)propionic acid | High yield, low cost, scalable | Multi-step process can be less efficient | google.com |
| NHC-catalyzed annulation | Low catalyst loading, potential for gram-scale | Catalyst cost and stability, purification | nih.gov |
| Ring-Closing Metathesis | High functional group tolerance | Cost of ruthenium catalysts, removal of metal byproducts | organic-chemistry.org |
Chemical Transformations and Derivatization
Reactivity of the α,β-Unsaturated δ-Lactone Moiety
The combination of a double bond conjugated with a lactone carbonyl group in (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one dictates its primary modes of reactivity. This moiety is susceptible to attack by both nucleophiles and reducing agents, and can undergo ring-opening under certain conditions.
Reduction Reactions (e.g., Enzymatic Reduction)
The α,β-unsaturated system of pyran-2-ones can be selectively reduced. For instance, phytopathogenic fungi have been shown to completely reduce the 2H-pyran-2-one moiety of coumarin (B35378) and 6-methyl coumarin to the corresponding alcohols. documentsdelivered.com This demonstrates the potential for microbial or enzymatic reductions to stereoselectively yield saturated lactones or diols. Such biotransformations are valuable for producing chiral compounds that may be difficult to obtain through traditional chemical methods.
Hydrolysis and Ring-Opening Reactions
The lactone ring of this compound can be opened through hydrolysis, typically under basic conditions, to yield the corresponding 5-hydroxy-2-hexenoic acid. nih.gov The stability of the lactone is pH-dependent, and the ring-opening is a reversible process. Under the influence of various nucleophilic reagents such as ammonia, amines, hydrazines, and hydroxylamine (B1172632) hydrochloride, pyran-2-one derivatives can undergo rearrangement reactions that involve the opening of the pyran nucleus. researchgate.net This reactivity is harnessed to synthesize a variety of heterocyclic systems. researchgate.net
Nucleophilic Additions to the Lactone Ring
The α,β-unsaturated lactone system is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. sigmaaldrich.cn Thiols, for example, can add to the double bond. sigmaaldrich.cn This reactivity allows for the introduction of a wide range of functional groups at the C4 and C5 positions. The electrophilic sites of pyran-2-one derivatives include the carbon atoms at positions 2, 4, and 6. researchgate.net
Esterification and Derivative Formation
The hydroxyl group that can be exposed upon ring-opening, or other hydroxylated derivatives of the parent compound, can undergo esterification to form new ester derivatives. While direct esterification of the intact lactone is not typical, the formation of derivatives through reactions at other functionalized positions is a common strategy. For example, derivatives have been synthesized by modifying substituents on the pyran-2-one ring.
Modifications at the C6 Position
The methyl group at the C6 position of this compound, and more broadly, the C6 position itself, is a key site for synthetic modification to create diverse analogs. researchgate.netnih.gov By synthesizing derivatives with different substituents at this position, structure-activity relationships can be explored. For example, replacing the styryl substituent of (R)-Goniothalamin with 2-naphthyl and 3-quinoyl groups has been investigated to create new analogs with potentially improved cytotoxic properties. nih.gov The synthesis of various 6-substituted 5,6-dihydropyran-2-one derivatives has been a focus of research to generate compounds with a range of biological activities. nih.gov
Stereoselective Transformations and Functional Group Interconversions
The chiral center at C6 in this compound makes stereoselective transformations particularly important for synthesizing specific stereoisomers. sigmaaldrich.comsigmaaldrich.com Metal-free, stereoselective ring-expansion of monocyclopropanated furans has been developed to produce highly functionalized dihydro-2H-pyran derivatives. nih.gov Functional group interconversions are also a key strategy. For instance, the reduction of a ketone to a hydroxyl group or the conversion of a hydroxyl group to a methoxy (B1213986) group on a side chain attached to the pyran-2-one ring can significantly impact biological activity. researchgate.net
Spectroscopic and Chiroptical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 6-methyl-5,6-dihydro-2H-pyran-2-one, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyranone ring and the methyl group. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are characteristic of the molecular structure. Although detailed experimental data for the (6R)-enantiomer is scarce, typical shifts for related 5,6-dihydropyran-2-ones can be referenced to predict the approximate spectral features.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| H2 | 6.0 - 6.2 | dd | J ≈ 10, 4 |
| H3 | 6.8 - 7.0 | dd | J ≈ 10, 6 |
| H4 | 2.3 - 2.5 | m | |
| H5 | 4.5 - 4.7 | m | |
| CH₃ | 1.3 - 1.5 | d | J ≈ 6 |
Note: This is a predicted data table based on general values for similar structures and not experimentally verified data for (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic). Public databases suggest the availability of ¹³C NMR spectra for the achiral analogue, 5,6-dihydro-2H-pyran-2-one, which can serve as a reference. sigmaaldrich.comchemicalbook.com
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (C=O) | 163 - 165 |
| C3 | 121 - 123 |
| C4 | 144 - 146 |
| C5 | 29 - 31 |
| C6 | 75 - 77 |
| CH₃ | 20 - 22 |
Note: This is a predicted data table based on general values for similar structures and not experimentally verified data for this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of 6-methyl-5,6-dihydro-2H-pyran-2-one, the compound would first be separated from other volatile components in a sample mixture by the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process leads to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
A study of volatiles from the fungus Daldinia clavata identified 6-methyl-5,6-dihydro-2H-pyran-2-one and reported its mass spectrum. researchgate.net The spectrum displays a molecular ion peak corresponding to the molecular weight of the compound (112 g/mol ). Key fragment ions are also observed, which result from the characteristic cleavage of the pyranone ring.
Key Fragmentation Data for 6-methyl-5,6-dihydro-2H-pyran-2-one:
| m/z | Interpretation |
| 112 | Molecular Ion [M]⁺ |
| 97 | [M - CH₃]⁺ |
| 84 | |
| 69 | |
| 55 | |
| 43 |
Source: Data adapted from ResearchGate. researchgate.net
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₆H₈O₂, the theoretical exact mass can be calculated. nih.gov
Computed Exact Mass:
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Exact Mass | 112.052429494 Da |
Source: Computed by PubChem. nih.gov
Experimental HRMS would aim to measure the mass of the molecular ion to within a very small tolerance (typically < 5 ppm), which would confirm the elemental formula and, by extension, the molecular identity of the compound. While specific experimental HRMS fragmentation data for this enantiomer is not widely published, such an analysis would provide unequivocal support for its structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of a 5,6-dihydro-2H-pyran-2-one derivative, a class of compounds that includes this compound, will exhibit characteristic absorption bands corresponding to its key structural features.
The most prominent feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the α,β-unsaturated δ-lactone ring. This typically appears in the region of 1720-1750 cm⁻¹. Another key absorption is due to the C=C stretching vibration of the double bond within the pyranone ring, which is generally observed around 1630-1680 cm⁻¹. The C-O-C stretching vibrations of the ester group will also be present, typically in the 1000-1300 cm⁻¹ range. The presence of the methyl group will give rise to C-H stretching and bending vibrations.
While IR spectroscopy is excellent for identifying functional groups, it does not typically provide information about the stereochemistry of a chiral center.
Table 1: Typical Infrared Absorption Bands for 5,6-dihydro-2H-pyran-2-one derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1720-1750 |
| Alkene (C=C) | Stretch | 1630-1680 |
| Ester (C-O-C) | Stretch | 1000-1300 |
| C-H (sp³) | Stretch | 2850-3000 |
Chiroptical Methods for Absolute Configuration Determination
Determining the absolute configuration of a chiral molecule, such as specifying the (R) or (S) designation at a stereocenter, requires the use of chiroptical methods. nih.gov These techniques are sensitive to the differential interaction of chiral molecules with polarized light.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration and conformation of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum, a plot of this differential absorption versus wavelength, provides a unique fingerprint for a specific enantiomer.
For α,β-unsaturated lactones like this compound, the electronic transitions associated with the chromophoric C=C-C=O system give rise to characteristic CD signals. The sign and magnitude of these Cotton effects can be correlated to the absolute configuration at the chiral center. Often, empirical rules or comparison with the CD spectra of structurally similar compounds with known absolute configurations are used to make the assignment. Computational methods can also be employed to predict the CD spectrum for a given enantiomer, which can then be compared to the experimental spectrum.
Optical Rotation (OR) Measurements
Optical rotation is the measurement of the angle through which the plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), temperature, and solvent.
For this compound, the sign and magnitude of the measured optical rotation provide a key piece of information for assigning the absolute configuration. A positive (+) or dextrorotatory rotation indicates one enantiomer, while a negative (-) or levorotatory rotation indicates the other. The assignment of the (R) or (S) configuration based on the sign of rotation often requires comparison with literature values for the same compound or closely related analogues where the absolute configuration has been unequivocally established by other means, such as X-ray crystallography.
X-ray Crystallography for Structural Confirmation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.
For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation. The resulting crystallographic data would provide definitive proof of the connectivity of the atoms, the conformation of the pyranone ring, and, most importantly, the absolute configuration at the C6 stereocenter. The use of anomalous dispersion effects in the X-ray scattering can allow for the absolute assignment of the stereochemistry without the need for a heavy atom in the structure. While powerful, this method is contingent on the ability to grow high-quality single crystals of the compound. nih.gov
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in modern chemical research, offering a way to probe the electronic structure and energetics of molecules. nih.govacs.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties. rsc.orgnih.gov
Geometry Optimization and Electronic Structure Analysis
A fundamental step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one, DFT calculations, for instance using the B3LYP functional with a basis set like 6-31G(d), would yield its lowest-energy structure. nih.gov From this optimized geometry, crucial parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined.
Electronic structure analysis would further reveal the distribution of electrons within the molecule. This includes mapping the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions, and analyzing the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity. For instance, in related 2H-pyran-2-one systems, the nitrogen atom and benzene (B151609) rings have been identified as important molecular sites based on MEP and average local ionization energies. mdpi.com
| Parameter | Description | Example of Expected Data |
|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C=O bond length (~1.2 Å), C-O bond length (~1.35 Å) |
| Bond Angles | The angle formed between three connected atoms. | O-C=O angle, C-C-C angles within the ring |
| Dihedral Angles | The angle between two intersecting planes, defining the twist around a bond. | Defines the pucker of the dihydropyran ring |
| Total Energy | The calculated total electronic energy of the optimized structure. | A value in Hartrees or kcal/mol |
| Dipole Moment | A measure of the molecule's overall polarity. | A value in Debye |
Conformational Analysis and Energy Landscapes
The dihydropyran ring in this compound is not planar, meaning it can adopt several different conformations, such as half-chair or boat-like structures. Conformational analysis computationally explores these different spatial arrangements and their relative energies. youtube.com By systematically rotating key dihedral angles and performing energy calculations for each resulting structure, an energy landscape can be mapped.
This landscape reveals the most stable conformer(s) and the energy barriers between them. For flexible molecules, this is crucial as the observed properties are often a Boltzmann-weighted average of multiple contributing conformations. For example, studies on other cyclic compounds like ethylene (B1197577) glycol have shown that intramolecular hydrogen bonding can significantly stabilize a "gauche" conformation over an "anti" one. youtube.com While this compound lacks the hydroxyl groups for such strong hydrogen bonding, weaker C-H···O interactions and steric effects would govern its conformational preferences.
Molecular Dynamics Simulations (if applicable to specific interactions)
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. numberanalytics.com MD simulations model the movements of atoms by applying classical mechanics, with forces between atoms described by a "force field". numberanalytics.com These simulations can provide insights into how a molecule like this compound behaves in a solution, interacts with other molecules, or samples different conformations. nih.govacs.org
For a single molecule, MD can be used to explore its conformational space more extensively than static calculations. In a solution, MD can predict properties like solubility and diffusion by simulating the interactions between the solute and solvent molecules. researchgate.net For instance, all-atom MD simulations have been used to study the dynamics and absorption of other lactones in aqueous environments, revealing how their mobility is reduced in certain phases. nih.gov Such simulations for this compound would illuminate its dynamic behavior and interactions at a molecular level.
Reaction Mechanism Investigations (e.g., Tautomerization)
Computational chemistry is a powerful tool for investigating reaction mechanisms, including the possibility of tautomerization. Tautomers are isomers that readily interconvert, most commonly through the migration of a hydrogen atom. For this compound, one could theoretically investigate the possibility of keto-enol tautomerism.
This would involve proposing a potential reaction pathway and then using quantum chemical methods to calculate the energies of the reactant, product (the enol form), and the transition state connecting them. The energy difference between the reactant and the transition state gives the activation energy, which determines the reaction rate. Similar computational studies on other carbonyl compounds, like 2- and 4-pyridones, have been used to determine the relative stability of tautomers and the influence of solvent effects and substituents on the equilibrium. nih.govorientjchem.orgresearchgate.net Such an investigation for this compound would clarify whether alternative tautomeric forms are energetically accessible.
Prediction of Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. A prominent application is the prediction of Nuclear Magnetic Resonance (NMR) spectra. mdpi.com By calculating the magnetic shielding around each nucleus in the optimized molecular structure, one can predict the chemical shifts for ¹H and ¹³C NMR.
These calculations, often performed using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can help assign peaks in an experimental spectrum and distinguish between different isomers or conformers. nih.govruc.dk While there can be systematic errors, these are often corrected by scaling the results or using linear regression against experimental data for a set of known compounds. rsc.org Similarly, infrared (IR) spectra can be predicted by calculating the vibrational frequencies of the molecule's bonds.
| Spectroscopic Method | Calculated Parameter | Type of Information Gained |
|---|---|---|
| NMR (¹H, ¹³C) | Isotropic Shielding Constants (converted to Chemical Shifts) | Predicted chemical shift for each unique proton and carbon atom. |
| IR Spectroscopy | Vibrational Frequencies and Intensities | Predicted position and intensity of absorption bands (e.g., C=O stretch). |
| UV-Vis Spectroscopy | Excitation Energies and Oscillator Strengths | Prediction of electronic transitions (e.g., n→π* or π→π*). |
Biological Activities in Vitro and Mechanistic Perspectives
Antimicrobial Activity
(6R)-6-methyl-5,6-dihydro-2H-pyran-2-one has demonstrated a broad spectrum of antimicrobial properties, encompassing antifungal, antibacterial, and antiviral actions. medchemexpress.comresearchgate.net Its ability to inhibit the growth of various pathogenic microorganisms is a significant area of research.
The compound has shown notable efficacy against a range of fungal pathogens. Research has highlighted its potential against fungi such as Fusarium graminearum, Candida albicans, and Aspergillus flavus.
Metabolites from Aspergillus species, including pyranone derivatives, have demonstrated antifungal activity against Candida albicans. researchgate.net For instance, an extract from Aspergillus flavus at a concentration of 200 µg/mL showed a significant zone of inhibition against Candida albicans (15 mm) and Fusarium oxysporum (28 mm). scielo.br In another study, extracts from Brucea antidysenterica and Juniperus schimperiana showed antifungal activity against C. albicans, with inhibition zones of 15.5 mm and 15.3 mm respectively at a concentration of 200 mg/mL. nih.gov While these studies focus on extracts, they point to the potential of the constituent compounds. Specifically, derivatives of 5,6-dihydro-2H-pyran-2-one have been identified as active antimicrobial agents against C. albicans. researchgate.net
Studies on Aspergillus flavus have shown that certain fungicides can inhibit its growth and conidial germination. nih.gov The presence of biofilm formation in Aspergillus species is known to contribute to antifungal resistance, suggesting that compounds interfering with this process could be effective. mdpi.com
Table 1: In Vitro Antifungal Activity of Extracts Containing Pyranone Derivatives
| Fungal Strain | Source of Extract | Concentration | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| Candida albicans | Aspergillus flavus | 200 µg/mL | 15b ± 3.00 | scielo.br |
| Fusarium oxysporum | Aspergillus flavus | 200 µg/mL | 28a ± 2.00 | scielo.br |
| Candida albicans | Brucea antidysenterica (leaves) | 200 mg/mL | 15.5 ± 0.5 | nih.gov |
| Candida albicans | Juniperus schimperiana (leaves) | 200 mg/mL | 15.3 ± 0.58 | nih.gov |
| Aspergillus niger | Aloe vera (leaves) | 200 mg/mL | 12.3 ± 0.58 | nih.gov |
The antibacterial potential of 5,6-dihydro-2H-pyran-2-one derivatives has been investigated against both Gram-positive and Gram-negative bacteria. Studies have specifically looked at its effects on common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.
Bioassay-guided fractionation of extracts from Serratia plymuthica led to the isolation of new 3,6-disubstituted 4-hydroxy-5,6-dihydro-2H-pyran-2-ones with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govdiva-portal.org For instance, plymuthipyranone A and B showed minimum inhibitory concentration (MIC) values of 1-2 µg/mL and 0.8 µg/mL, respectively, against S. aureus LMG 15975. nih.govdiva-portal.org Further research indicated that the antibacterial activity of these compounds increased with the length of their alkyl and acyl substituents. nih.govdiva-portal.org
While the focus of some studies has been on derivatives, this highlights the potential of the core pyranone structure as a scaffold for developing new antibacterial agents.
This compound is listed among heterocyclic compounds with potential antiviral activities. medchemexpress.com Research into related pyrone structures has shown promise. For example, the fungal metabolite 6-pentyl-α-pyrone demonstrated in vitro antiviral activity against bovine coronavirus, a model often used in preliminary research for human coronaviruses. mdpi.com Other heterocyclic systems based on pyrazoles and furanones have also been synthesized and shown to possess antiviral properties against viruses like the avian influenza virus (H5N1). nih.gov While direct and extensive research on the specific antiviral mechanisms of this compound is still developing, the activity of related compounds suggests a promising area for future investigation. nih.gov
Bacterial biofilm formation is a significant challenge in treating chronic infections as it enhances antibiotic resistance. nih.gov Derivatives of pyran have been synthesized and evaluated for their ability to inhibit biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov One such derivative, 2-amino-4-(2,6-dichlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2c]chromene, showed significant inhibition of biofilm formation. nih.govresearchgate.net This activity was found to be independent of the accessory gene regulator (agr) quorum sensing system in S. aureus. nih.gov The ability of phytochemicals to disrupt biofilm integrity and interfere with bacterial communication pathways is a key area of anti-biofilm research. mdpi.com
Immunomodulatory Effects (In Vitro)
Beyond its direct antimicrobial actions, this compound and related compounds have been noted for their immunomodulating properties. researchgate.net These effects are primarily observed through the modulation of immune cell functions in vitro.
Macrophages are crucial cells of the innate immune system, and their activation is a key indicator of an immune response. nih.govnih.gov Activated macrophages undergo morphological changes and exhibit increased phagocytic capacity, which is essential for clearing pathogens. ufu.br Agents that stimulate phagocytic cells are considered to have potential immunomodulating action. nih.gov
Studies have shown that various agents can stimulate phagocytosis in macrophage cell lines. nih.gov The process of phagocytosis involves the engulfment of pathogens, followed by their destruction within phagolysosomes through an oxidative burst. nih.gov An increase in phagocytic activity is a direct sign of macrophage stimulation and a boost to the immune response. nih.gov While direct studies detailing the specific effects of this compound on macrophage activation and phagocytosis are limited in the reviewed literature, the known immunomodulating activity of related lactones suggests this is a plausible mechanism of action that warrants further investigation. researchgate.net
Lymphocyte Proliferation Studies
Research into the immunomodulatory effects of the 5,6-dihydro-2H-pyranone scaffold has revealed potential impacts on lymphocyte function. A study investigating a δ-lactone (referred to as compound 1) and its enaminone derivative (compound 2) demonstrated immunosuppressive properties. nih.gov When cultured with human peripheral blood lymphocytes stimulated by the mitogen concanavalin (B7782731) A, these compounds were found to inhibit lymphocyte proliferation. nih.gov
The study showed that both the δ-lactone and its derivative decreased the secretion of key cytokines including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-4 (IL-4). nih.gov This reduction in cytokine production suggests a shift away from a Th2 (humoral immunity) response towards a Th1 (cell-mediated immunity) phenotype. nih.gov However, it was noted that these immunomodulatory effects, particularly at higher concentrations, were associated with an increase in intracellular oxidative stress within the lymphocytes. nih.gov The introduction of an enamine group to the core lactone structure appeared to lessen the immunological activity. nih.gov While these findings point to the potential for the 5,6-dihydro-2H-pyranone skeleton to modulate immune responses, the specific compound this compound was not explicitly tested in these studies.
Table 1: Effects of a 5,6-dihydro-2H-pyranone Derivative on Lymphocyte Functions
| Compound | Effect on Proliferation | Effect on Cytokine Secretion (IL-2, IFN-γ, IL-4) |
|---|---|---|
| δ-lactone 1 | Immunosuppressive | Decrease |
| Enaminone 2 | Immunosuppressive | Decrease |
Data sourced from a study on related 5,6-dihydro-2H-pyranone structures. nih.gov
Antioxidant Activity
Currently, there is a lack of specific studies in the searched scientific literature evaluating the direct antioxidant activity of this compound.
While other related heterocyclic compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have been recognized for their antioxidant properties, these are structurally distinct from the subject compound. rsc.orgnih.gov Research on DDMP has indicated that the enol structure and the hydroxyl group at the olefin position are key to its ability to scavenge free radicals. rsc.orgnih.gov However, these findings cannot be directly extrapolated to this compound due to significant differences in their chemical structures.
Insecticidal and Herbicide-Related Activities
Investigations into derivatives of the 5,6-dihydro-2H-pyran-2-one scaffold have revealed significant herbicidal, or plant growth inhibitory, activity. oup.comnih.govoup.com Studies have focused on derivatives with complex substituents at the C6 position, demonstrating the potential of this chemical class in agrochemical development.
For instance, stereoisomers of 6-(2-hydroxy-6-phenylhex-1-yl)-5,6-dihydro-2H-pyran-2-one have shown potent and stereospecific phytotoxicity against Italian ryegrass. researchgate.net The (6S,2´R)-isomer, in particular, exhibited strong inhibitory activity against both the shoots and roots of the seedlings. researchgate.net Further research on this scaffold involved modifying the phenyl group on the C6 side chain. It was discovered that introducing a small, electron-withdrawing atom, such as fluorine, at the 4-position of the benzene (B151609) ring could enhance the plant growth inhibitory activity by two to three times compared to the unsubstituted phenyl derivative. oup.comoup.com
In terms of insecticidal activity, certain derivatives have also been evaluated. The cytotoxic effects of four stereoisomers of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one were tested against the insect cell line Sf9 (from Spodoptera frugiperda). researchgate.net This indicates a potential, though not fully explored, insecticidal application for compounds based on this pyranone framework. It is important to note that these studies were conducted on complex derivatives, and the activity of the parent compound this compound has not been specifically reported.
Table 2: Phytotoxicity of a 6-Substituted 5,6-dihydro-2H-pyran-2-one Derivative Against Italian Ryegrass
| Compound Derivative | Target | IC₅₀ (µM) |
|---|---|---|
| (S)-6-[(R)-2-hydroxy-6-phenylhexyl]-5,6-dihydro-2H-pyran-2-one | Shoots | 260 |
| Roots | 43 | |
| (S)-6-[(R)-2-hydroxy-6-(4-fluorophenyl)hexyl]-5,6-dihydro-2H-pyran-2-one | Shoots | 95 |
| Roots | 17 |
IC₅₀ represents the half maximal inhibitory concentration. Data sourced from studies on complex derivatives of the 5,6-dihydro-2H-pyran-2-one scaffold. oup.comresearchgate.net
Enzyme Inhibition Studies (Non-Human Therapeutic Context)
The 2-pyranone scaffold has been identified as a platform for designing enzyme inhibitors. A study focused on the inactivation of the serine protease α-chymotrypsin by a series of 2-pyranones with various substituents. nih.gov This research provides insight into how the 5,6-dihydro-2H-pyran-2-one core can interact with biological targets.
The study revealed that both the binding affinity and the inactivation of chymotrypsin (B1334515) are highly sensitive to the nature of the substituents on the pyranone ring. nih.gov Specifically for the C6 position, the sequence of binding effectiveness was determined to be Cl > Br > H > CF₃. nih.gov Inactivation of the enzyme was observed only with 6-halopyrones, with the 6-chloro-substituted compounds acting more rapidly than their 6-bromo counterparts. nih.gov Compounds with a hydrogen at the C6 position, which would be analogous to the methyl group in this compound being replaced by hydrogen, showed binding but did not cause inactivation of chymotrypsin in this study. nih.gov
Structure-Activity Relationship (SAR) Studies of the Lactone Scaffold
The biological activity of 5,6-dihydro-2H-pyran-2-ones is profoundly influenced by the nature and stereochemistry of the substituents attached to the lactone ring.
The substituent at the C6 position is a critical determinant of the biological activity of the 5,6-dihydro-2H-pyran-2-one scaffold. Research has demonstrated that modifications at this position significantly alter the interaction with biological targets, ranging from enzymes to whole organisms.
Enzyme Inhibition: In studies of α-chymotrypsin inactivation, the C6 substituent was paramount. Halogens at this position were necessary for inactivation, with chlorine providing a faster rate than bromine. nih.gov A simple hydrogen at C6 allowed for binding but no inactivation, while a trifluoromethyl (CF₃) group resulted in the poorest binding among the tested C6 substituents. nih.gov
Herbicidal Activity: For plant growth inhibition, large and complex C6 substituents have proven effective. In derivatives of 6-[2-hydroxy-6-phenylhexyl]-5,6-dihydro-2H-pyran-2-one, modifications to the terminal phenyl ring significantly impacted phytotoxicity. oup.com The presence of a small, electron-withdrawing group at the para-position of the phenyl ring enhanced activity, highlighting that even distal changes to the C6 side chain have a strong influence. oup.comoup.com
Antiproliferative Properties: In the context of antiproliferative activity against cancer cell lines, replacing the styryl substituent of the natural product (R)-goniothalamin with other bicyclic aryl groups at the C6 position yielded new analogues with potent cytotoxicity. nih.gov A 2-naphthyl substituent at C6 showed slightly better cytotoxicity than the original styryl group, indicating that bulky aromatic systems at this position can be favorable for this specific activity. nih.gov
Stereochemistry, particularly at the C6 chiral center, plays a pivotal role in the biological recognition and activity of 5,6-dihydro-2H-pyran-2-one derivatives. nih.gov The spatial arrangement of the substituent at this position can lead to significant differences in potency and selectivity.
Phytotoxicity: The importance of stereochemistry is clearly demonstrated in the phytotoxic activity of 6-(2-hydroxy-6-phenylhex-1-yl)-5,6-dihydro-2H-pyran-2-one isomers. The (6S,2´R)-isomer was identified as the most potent inhibitor of Italian ryegrass growth, showing significantly higher activity than the other three stereoisomers. researchgate.net This suggests that the specific three-dimensional structure is crucial for its interaction with the biological target in the plant.
Antiproliferative Activity: Studies on goniothalamin (B1671989) and its analogues have consistently shown that the (R)-configuration at the C6 position is generally associated with higher cytotoxicity against cancer cell lines. nih.gov When bicycloaryl substituents were introduced at C6, the (R)-isomers were the more active antiproliferative agents. nih.gov This stereochemical preference underscores the specific conformational requirements for interaction with the cellular machinery responsible for its cytotoxic effect.
These findings collectively indicate that both the chemical nature of the C6 substituent and its precise stereochemical orientation are fundamental parameters that govern the biological profile of the 5,6-dihydro-2H-pyran-2-one scaffold.
Role of α,β-Unsaturated Lactone Ring
The prominent biological activities of this compound are largely attributed to its α,β-unsaturated lactone moiety. This functional group acts as a reactive Michael acceptor, a key mechanistic feature that underpins its biological effects. researchgate.net The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack from biological macromolecules. rsc.org
The reactivity of α,β-unsaturated lactones as Michael acceptors allows them to form covalent bonds with cellular nucleophiles, most notably the thiol groups of cysteine residues within proteins. rsc.org This irreversible interaction can lead to the alkylation of critical proteins, thereby altering their structure and function. Such modifications can disrupt essential cellular processes, leading to the observed biological outcomes. For instance, the inhibition of enzymes and transcription factors through covalent modification is a well-established mechanism for this class of compounds. While the specific protein targets of this compound are not extensively detailed in the literature, the principle of Michael addition provides a fundamental framework for its activity.
Studies on various α,β-unsaturated lactones have demonstrated their capacity to induce a range of cellular responses, from immunosuppression to cytotoxicity, through this covalent modification mechanism. nih.gov The reactivity of the lactone ring can be influenced by substituents on the pyranone core, which can modulate the electrophilicity of the Michael acceptor and thereby fine-tune the biological activity. nih.gov
| Compound Class | Key Structural Feature | Primary Mechanism of Action | Resulting Biological Activities |
|---|---|---|---|
| α,β-Unsaturated δ-Lactones | α,β-Unsaturated Lactone Ring | Michael Acceptor (Covalent modification of proteins) | Antifungal, Antibiotic, Cytotoxic |
Interactions with Cellular Components (e.g., Cell Membrane Damage)
The cytotoxic properties of this compound and related α,β-unsaturated lactones suggest interactions with various cellular components, which can culminate in cell death. While the primary intracellular targets are often proteins, the cell membrane is also a potential site of interaction and damage.
The lipophilic nature of this compound allows it to partition into the lipid bilayer of cell membranes. Although direct studies on the membrane-damaging effects of this specific compound are limited, the general cytotoxicity of α,β-unsaturated compounds can be associated with the induction of oxidative stress. This can lead to lipid peroxidation, a process where reactive oxygen species (ROS) attack lipids in the cell membrane, leading to a loss of membrane integrity and function.
Furthermore, the covalent modification of membrane-associated proteins by the α,β-unsaturated lactone ring can disrupt their function, affecting membrane transport and signaling processes. While the precise mechanisms of membrane damage by this compound are yet to be fully elucidated, its cytotoxic profile points towards a multifactorial process that likely includes indirect damage via the induction of cellular stress pathways and potentially direct interactions with membrane components.
| Cellular Component | Potential Interaction with this compound | Consequence of Interaction |
|---|---|---|
| Proteins (e.g., enzymes, transcription factors) | Covalent modification of nucleophilic residues (e.g., cysteine) via Michael addition. | Inhibition of protein function, disruption of cellular pathways. |
| Cell Membrane | Partitioning into the lipid bilayer; potential induction of lipid peroxidation via oxidative stress. | Loss of membrane integrity, impaired transport and signaling. |
Applications As a Chiral Building Block in Organic Synthesis
Precursor for Complex Natural Product Synthesis
The inherent chirality of (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one makes it an excellent starting material for the total synthesis of complex natural products, enabling chemists to construct intricate molecular architectures with high stereochemical control.
A significant application of this chiral lactone is demonstrated in the formal synthesis of (R)-argentilactone and the total synthesis of (R)-goniothalamin. scilit.com (R)-Goniothalamin, a styryl lactone, has garnered interest for its selective cytotoxicity against various cancer cell lines. nih.govnih.gov The synthesis utilizes the (6R)-configured core of the starting material to establish the stereochemistry of the final natural products. The synthetic route to (R)-goniothalamin from a derivative of the title compound confirms the utility of this building block in achieving enantiomerically pure target molecules. scilit.com
| Natural Product | Starting Material Derivative | Synthetic Outcome |
| (R)-Argentilactone | (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one | Formal Synthesis scilit.com |
| (R)-Goniothalamin | (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one | Total Synthesis scilit.com |
The structure of this compound is amenable to a wide range of chemical transformations, allowing for the creation of diverse structural motifs. nih.gov The α,β-unsaturated lactone system is a key feature, acting as a Michael acceptor and participating in various addition and cycloaddition reactions. sigmaaldrich.cn For instance, researchers have replaced the styryl substituent of the related natural product, goniothalamin (B1671989), with 2-naphthyl and 3-quinoyl groups to generate new analogues with potential biological activity. nih.gov These modifications highlight how the basic pyran-2-one scaffold can be elaborated.
Furthermore, the pyran-2-one ring system itself can be a platform for constructing more complex heterocyclic structures. Tandem reactions, such as the Knoevenagel-Michael protocol, have been employed using 4-hydroxy-6-methyl-2H-pyran-2-one (a related pyrone) to synthesize complex pyrimidine (B1678525) derivatives. mdpi.com Such strategies underscore the potential for derivatization to yield a broad spectrum of molecular frameworks. mdpi.com
Utility in Asymmetric Synthesis of Other Chiral Compounds
The utility of the pyran-2-one core extends beyond the synthesis of specific natural products to the broader field of asymmetric synthesis. The enantiopure nature of this compound allows it to serve as a chiral template or precursor for other chiral molecules. scilit.comnih.gov
An example includes the enantioselective conjugate addition of Grignard reagents to 5,6-dihydro-2H-pyran-2-one, catalyzed by a chiral phosphine-copper iodide complex. sigmaaldrich.com This type of reaction allows for the stereocontrolled introduction of new substituents, leading to the formation of other valuable chiral compounds. The development of synthetic routes to analogues of natural products like (R)-rugulactone also showcases the application of these chiral lactones in creating new stereochemically defined molecules for biological evaluation. sigmaaldrich.cn
Intermediate in Fine Chemical Production
Due to its role as a versatile chiral starting material, this compound and its parent structure, 5,6-dihydro-2H-pyran-2-one, are considered valuable intermediates in the production of fine chemicals. sigmaaldrich.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and bioactive compounds. The synthesis of enantiomerically pure compounds like goniothalamin and its analogues for potential use as antineoplastic agents falls squarely within the realm of fine chemical production. nih.govnih.gov The ability to use this building block to construct complex, high-value molecules with specific stereochemistry underscores its importance in this sector of the chemical industry.
Future Research Directions
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign methods for synthesizing enantiomerically pure compounds is a cornerstone of modern organic chemistry. Future research in this area for (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one should focus on several key aspects:
Catalytic Asymmetric Synthesis: While some methods exist, the pursuit of novel catalytic systems that can deliver high yields and enantioselectivities is paramount. This includes the development of new chiral catalysts, potentially based on earth-abundant metals, to reduce cost and environmental impact. For instance, Cu(I)-catalyzed direct vinylogous aldol (B89426) reactions of β,γ-unsaturated esters with aldehydes represent a promising avenue for the synthesis of chiral α,β-unsaturated δ-lactones. organic-chemistry.org
Green Chemistry Approaches: Future synthetic strategies should prioritize the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. The synthesis of 2-pyrones from bio-sourced galactaric acid is an example of a move towards more sustainable practices. acs.org The use of recyclable catalysts, such as taurine (B1682933) in multicomponent reactions, also aligns with the principles of green chemistry. acs.org
Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages in terms of safety, scalability, and efficiency for the synthesis of this compound.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Development of novel, cost-effective chiral catalysts. |
| Green Chemistry Approaches | Use of renewable resources, reduced environmental impact | Sourcing from biomass, use of benign solvents. |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction conditions in a flow-through system. |
Detailed Mechanistic Investigations of Biological Activities in Relevant Non-Human Systems
The 5,6-dihydropyran-2-one scaffold is known to exhibit a range of biological activities, including cytotoxic effects. researchgate.net However, the specific mechanisms of action for this compound are not well understood. Future research should aim to elucidate these mechanisms in relevant non-human biological systems.
Target Identification: Studies should be conducted to identify the specific cellular targets of the compound. The α,β-unsaturated lactone moiety suggests that it may act as a Michael acceptor, covalently modifying nucleophilic residues in proteins.
Cellular Pathway Analysis: Investigating the impact of the compound on various cellular pathways, such as cell cycle progression, apoptosis, and signaling cascades, will provide a deeper understanding of its biological effects. For example, studies on related compounds have shown DNA-damaging effects leading to growth inhibition in cancer cells. researchgate.net
In Vivo Studies: Following in vitro characterization, studies in model organisms (e.g., zebrafish, mice) are crucial to understand the compound's effects at a systemic level.
Development of New Derivatives for Specific Academic Applications (e.g., Probes for Biological Pathways)
The structural backbone of this compound provides an excellent scaffold for the development of new chemical tools for academic research.
Fluorescent Probes: By attaching a fluorophore to the pyranone ring, it may be possible to create probes for visualizing specific cellular components or processes.
Affinity-Based Probes: The synthesis of derivatives with reactive groups, such as biotin (B1667282) or clickable alkyne tags, could enable the identification of protein targets through affinity purification and mass spectrometry. The development of activity-based chemical probes for sirtuins demonstrates the potential of this approach for related enzyme families. mdpi.com
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a library of derivatives will be crucial to understand how structural modifications influence activity and to design more potent and selective compounds.
| Derivative Type | Potential Application | Research Goal |
| Fluorescently Labeled | Cellular imaging | Visualization of subcellular localization and dynamics. |
| Affinity-Tagged | Target identification | Isolation and identification of binding proteins. |
| Structurally Modified Analogues | SAR studies | Elucidation of the pharmacophore and optimization of activity. |
Advanced Computational Modeling for Reactivity and Interaction Prediction
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental design. Future research should leverage these methods to gain a deeper understanding of this compound.
Reactivity and Stability Analysis: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and stability of the molecule. Such studies have been used to examine the thermal decomposition of related dihydropyran derivatives. mdpi.com
Molecular Docking and Dynamics: To explore potential biological targets, molecular docking simulations can be performed against libraries of protein structures. Subsequent molecular dynamics (MD) simulations can then provide insights into the stability of the ligand-protein complexes and the key interactions involved. nih.gov This approach has been successfully applied to other pyranone derivatives to understand their binding to targets like cyclin-dependent kinases. nih.gov
Prediction of Physicochemical Properties: Computational methods can also be used to predict important properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of any potential therapeutic or biological tool.
Exploration of Bio-inspired Synthesis and Biocatalytic Pathways
Nature provides a rich source of inspiration for the development of novel and efficient synthetic methods. The biosynthesis of parasorbic acid, the racemic mixture containing this compound, in the rowan berry (Sorbus aucuparia L.) proceeds via an acetate-malonate pathway. rsc.org This provides a blueprint for bio-inspired synthetic approaches.
Biomimetic Synthesis: Designing synthetic routes that mimic key steps in the natural biosynthetic pathway can lead to highly efficient and stereoselective syntheses. A biomimetic synthesis has been successfully used to elucidate the origin of other complex lactones. nih.gov
Enzymatic Kinetic Resolution: The use of enzymes, such as lipases and lactonases, for the kinetic resolution of racemic mixtures of the precursor hydroxy acids or the final lactone is a powerful strategy to obtain the desired (R)-enantiomer with high purity. nih.govacs.org Dynamic kinetic resolution, where the undesired enantiomer is racemized in situ, can further enhance the yield of the desired product. acs.orgresearchgate.netrsc.org
Engineered Enzymes: The field of directed evolution and enzyme engineering offers the potential to create novel biocatalysts with enhanced activity, stability, and stereoselectivity for the synthesis of this compound and its derivatives. rsc.org For instance, carbonyl reductase variants have been engineered for the stereoselective synthesis of chiral δ-lactones. rsc.org
The exploration of these future research directions will undoubtedly deepen our understanding of this compound and pave the way for its application in various scientific disciplines.
Q & A
Q. What synthetic methodologies are most effective for preparing (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one?
The synthesis of this compound often leverages enantioselective strategies. Key steps include:
- Lemieux-Johnson oxidative cleavage to generate carbonyl intermediates.
- Keck allylation for stereochemical control at the 6R position.
- Ring-closing metathesis (RCM) to form the dihydropyranone core.
- Wittig olefination for introducing substituents (e.g., methyl groups).
Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) is critical for yield and enantiomeric excess (ee). For example, tributylphosphonium bromide with potassium tert-butoxide improves Wittig olefination efficiency .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis of derivatives (e.g., bromobenzoate esters) .
- ECD (Electronic Circular Dichroism) : Observe Cotton effects (e.g., positive effect at 265 nm confirms R-configuration) .
- NMR coupling constants : Analyze diastereotopic protons in H-NMR (e.g., vicinal coupling in the dihydropyran ring) .
Q. What natural sources produce this compound or its analogs?
- Fungal metabolites : Aspergillus ochraceus produces structurally related pyranones like aspyrone, which share the dihydropyranone core and exhibit antimicrobial activity .
- Plant-derived analogs : Hyptis oblongifolia and Isodon ternifolius yield cytotoxic α-pyrone derivatives with similar substitution patterns .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for scalability?
- Catalyst selection : Chiral phosphoramidite ligands in asymmetric allylation improve ee (e.g., >90% ee achieved via Keck allylation) .
- Flow chemistry : Continuous reactors enhance yield in oxidation steps (e.g., Lemieux-Johnson cleavage) while reducing side reactions .
- Purification strategies : Use simulated moving bed (SMB) chromatography to separate enantiomers at scale .
Q. What mechanistic insights explain the cytotoxic activity of this compound derivatives?
Q. How can contradictions in spectroscopic data for dihydropyranone derivatives be resolved?
- Multi-technique validation : Combine C-NMR, DEPT-135, and HSQC to distinguish overlapping signals in complex mixtures .
- Isotopic labeling : Use H or C-labeled precursors to trace reaction pathways and confirm regiochemistry .
- Computational modeling : Compare experimental IR and NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G* level) .
Q. What role does this compound play in asymmetric catalysis?
- Chiral auxiliary : The dihydropyranone scaffold directs stereochemistry in Diels-Alder reactions, achieving >95% ee in cycloadducts .
- Ligand precursor : Functionalization at C4/C5 positions generates bidentate ligands for transition-metal catalysts (e.g., Ru-based systems for hydrogenation) .
Methodological Challenges
Q. How to address low yields in Prins cyclization during dihydropyranone synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
